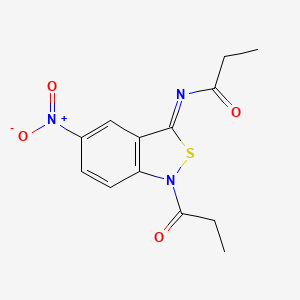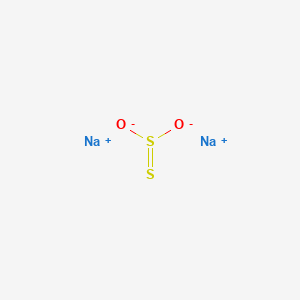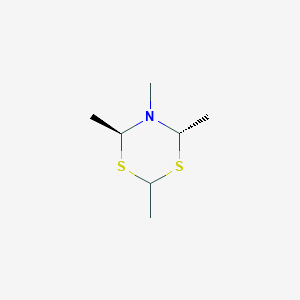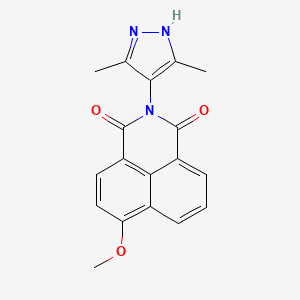
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multi-step organic reactions. One common method includes the nitration of a benzisothiazole precursor, followed by acylation to introduce the oxopropyl group. The final step involves the formation of the propanamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzisothiazole derivatives, which can have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzisothiazole: A core structure with similar biological activities.
Benzofuran: Another heterocyclic compound with diverse applications.
Imidazole: Known for its broad range of chemical and biological properties.
Uniqueness
N-(5-Nitro-1-(1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, oxopropyl group, and benzisothiazole ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
106532-61-0 |
|---|---|
Fórmula molecular |
C13H13N3O4S |
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
N-(5-nitro-1-propanoyl-2,1-benzothiazol-3-ylidene)propanamide |
InChI |
InChI=1S/C13H13N3O4S/c1-3-11(17)14-13-9-7-8(16(19)20)5-6-10(9)15(21-13)12(18)4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
RYTNSMMNXBCUJM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















